

A Comprehensive Technical Guide to Methyl 3-methoxy-2,4,5-trifluorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 3-methoxy-2,4,5-trifluorobenzoate*

Cat. No.: *B158987*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**, a fluorinated aromatic compound of interest in chemical synthesis and potentially in drug discovery. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of its preparation workflow.

Chemical Identity and Synonyms

The compound with the formal name **Methyl 3-methoxy-2,4,5-trifluorobenzoate** is a substituted benzoic acid methyl ester. For clarity and comprehensive database searching, its various identifiers are provided below.

Identifier Type	Value
IUPAC Name	methyl 3-methoxy-2,4,5-trifluorobenzoate
CAS Number	136897-64-8
Molecular Formula	C ₉ H ₇ F ₃ O ₃
InChI Key	WRNVSUJHREXTKQ-UHFFFAOYSA-N
Synonyms	2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester, 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole, Methyl 2,4,5-trifluoro-m-anisate

Physicochemical and Safety Data

A summary of the key quantitative properties of **Methyl 3-methoxy-2,4,5-trifluorobenzoate** is presented in the following table, offering a quick reference for experimental planning and safety assessment.

Property	Value	Source
Molecular Weight	220.15 g/mol	[1]
Physical Form	Liquid	
Boiling Point	262 °C	[1]
Melting Point	105-112 °C	[2]
Density	1.342 g/cm ³	[1]
Flash Point	109 °C	[1]
Storage Temperature	Ambient	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Signal Word	Warning	

Experimental Protocols: Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

The synthesis of **Methyl 3-methoxy-2,4,5-trifluorobenzoate** can be achieved through the esterification of its corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid. A detailed two-step synthesis, starting from a related phthalic acid derivative, is described below, based on methodologies outlined in patent literature.^{[3][4]}

Step 1: Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid from 4-hydroxy-3,5,6-trifluorophthalic acid

This precursor synthesis involves methylation followed by decarboxylation.

- **Methylation:** To a solution of 4-hydroxy-3,5,6-trifluorophthalic acid, add a suitable methylating agent such as dimethyl sulfate. The reaction can be carried out in the presence of a base like potassium carbonate in a solvent such as acetone. The mixture is typically heated to reflux to ensure the completion of the methylation reaction.
- **Decarboxylation:** The methylated intermediate is then subjected to decarboxylation. This can be achieved by heating the compound in a high-boiling point solvent. The progress of the reaction should be monitored by a suitable analytical technique like gas chromatography (GC) to confirm the formation of 3-methoxy-2,4,5-trifluorobenzoic acid.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The solvent is subsequently removed under reduced pressure, and the crude product can be purified by techniques such as chromatography or distillation to yield pure 3-methoxy-2,4,5-trifluorobenzoic acid.

Step 2: Esterification of 3-methoxy-2,4,5-trifluorobenzoic acid

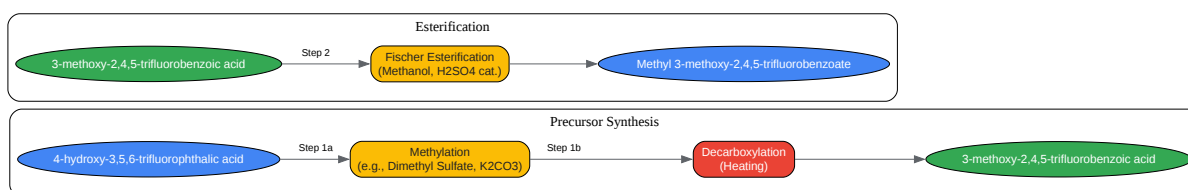
The final product, **Methyl 3-methoxy-2,4,5-trifluorobenzoate**, is synthesized via Fischer esterification of the carboxylic acid obtained in the previous step.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2,4,5-trifluorobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

- **Catalysis:** Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours. The progress of the esterification can be monitored using thin-layer chromatography (TLC).
- **Work-up and Purification:** Once the reaction is complete, the excess methanol is removed by distillation. The remaining mixture is then neutralized, typically with a solution of sodium bicarbonate. The crude ester is extracted with an organic solvent, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then evaporated to yield the crude **Methyl 3-methoxy-2,4,5-trifluorobenzoate**. Further purification can be achieved by distillation under reduced pressure. A reported yield for a similar synthesis route is 90.5%.^[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Methyl 3-methoxy-2,4,5-trifluorobenzoate**.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the mechanism of action of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**. However, its precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, has been reported to act as a ligand that binds to the active site of bacterial dehydrogenases, suggesting potential antimicrobial applications.[5] It has also been noted to inhibit the proliferation of cancer cells by affecting transcription and translation.[5] It is important to note that these activities are attributed to the carboxylic acid form and may not be directly extrapolated to the methyl ester. Further research is required to elucidate the biological profile of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**. As such, no signaling pathway diagrams can be provided at this time.

This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The information provided herein is based on currently available data and is subject to updates as new research emerges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 136897-64-8 Methyl 3-methoxy-2,4,5-trifluorobenzoate AKSci J99079 [aksci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. 3-Methoxy-2,4,5-trifluorobenzoic acid | 112811-65-1 | FM38375 [biosynth.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-methoxy-2,4,5-trifluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158987#methyl-3-methoxy-2-4-5-trifluorobenzoate-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com